REACTION_CXSMILES
|
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Name
|
chloroform amidinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Name
|
|
Type
|
product
|
Smiles
|
N#CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH:2]([O:5][C:6](=[NH:8])[NH2:7])([CH3:4])[CH3:3].[Cl-].[Cl:10][C:11]([NH2:13])=[NH2+:12]>C(O)(C)C>[ClH:10].[CH:2]([O:5][C:6](=[NH:7])[NH2:8])([CH3:4])[CH3:3].[Cl-:1].[Cl:10][C:11]([NH2:13])=[NH2+:12].[N:7]#[C:6][NH2:8] |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Name
|
chloroform amidinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)OC(N)=N
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC(=[NH2+])N
|
Name
|
|
Type
|
product
|
Smiles
|
N#CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |